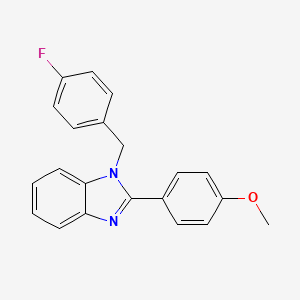
4-(2-Morpholin-4-yl-quinolin-3-ylmethylene)-2-phenyl-4H-oxazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Morpholin-4-yl-quinolin-3-ylmethylene)-2-phenyl-4H-oxazol-5-one is a heterocyclic compound that has garnered interest due to its potential biological activities. The compound features a quinoline ring, a morpholine moiety, and an oxazole ring, making it a complex and versatile molecule for various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Morpholin-4-yl-quinolin-3-ylmethylene)-2-phenyl-4H-oxazol-5-one typically involves the reaction of 2-(morpholin-4-yl)quinoline-3-carbaldehyde with substituted anilines in methanol in the presence of a catalytic amount of glacial acetic acid . The preparation of 2-(morpholin-4-yl)quinoline-3-carbaldehyde itself involves the substitution of chlorine in 2-chloroquinoline-3-carbaldehyde with morpholine in the presence of potassium carbonate in dimethylformamide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Morpholin-4-yl-quinolin-3-ylmethylene)-2-phenyl-4H-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can target the quinoline ring or the oxazole moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring and the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce partially or fully reduced derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
4-(2-Morpholin-4-yl-quinolin-3-ylmethylene)-2-phenyl-4H-oxazol-5-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for developing new therapeutic agents due to its diverse biological activities.
Wirkmechanismus
The mechanism of action of 4-(2-Morpholin-4-yl-quinolin-3-ylmethylene)-2-phenyl-4H-oxazol-5-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit microbial growth by interfering with essential enzymes in bacterial cells . The exact pathways and molecular targets can vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Morpholin-4-yl)quinoline-3-carbaldehyde: A precursor in the synthesis of the target compound.
Quinoline derivatives: Compounds with similar quinoline structures but different substituents.
Oxazole derivatives: Compounds featuring the oxazole ring with various substituents.
Uniqueness
4-(2-Morpholin-4-yl-quinolin-3-ylmethylene)-2-phenyl-4H-oxazol-5-one is unique due to its combination of a quinoline ring, a morpholine moiety, and an oxazole ring
Eigenschaften
Molekularformel |
C23H19N3O3 |
|---|---|
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
(4E)-4-[(2-morpholin-4-ylquinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C23H19N3O3/c27-23-20(25-22(29-23)16-6-2-1-3-7-16)15-18-14-17-8-4-5-9-19(17)24-21(18)26-10-12-28-13-11-26/h1-9,14-15H,10-13H2/b20-15+ |
InChI-Schlüssel |
PFIRMURUFPKBII-HMMYKYKNSA-N |
Isomerische SMILES |
C1COCCN1C2=NC3=CC=CC=C3C=C2/C=C/4\C(=O)OC(=N4)C5=CC=CC=C5 |
Kanonische SMILES |
C1COCCN1C2=NC3=CC=CC=C3C=C2C=C4C(=O)OC(=N4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-acetyl-2-[(2-aminophenyl)amino]-6-methyl-4H-pyran-4-one](/img/structure/B15006753.png)

![Benzo[1,3]dioxol-5-yl-[6-(1H-indol-3-yl)-4-methyl-[1,5,2]dioxazinan-2-yl]-methanone](/img/structure/B15006767.png)
![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B15006774.png)

![2-{N-[(2-Fluorophenyl)methyl]4-chlorobenzenesulfonamido}-N-(3-hydroxypropyl)acetamide](/img/structure/B15006788.png)
![2-chloro-N-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]-4,6-dimethyl-5-nitropyridine-3-carboxamide](/img/structure/B15006794.png)
![1,1'-Biphenyl-4,4'-diylbis[3-(furan-2-ylmethyl)urea]](/img/structure/B15006802.png)

![(4Z)-2-(4-fluorophenyl)-4-[({2-[(4-methylphenyl)sulfanyl]ethyl}amino)methylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15006813.png)
![5-Amino-8-ethyl-3-(iodomethyl)-7-methyl-2,3-dihydro[1,3]thiazolo[3,2-c]pyrimidin-4-ium](/img/structure/B15006823.png)

![3-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-3-(4-methylphenyl)propanoic acid](/img/structure/B15006836.png)
![4,4-Diethyl-2-[1-(4-nitro-phenyl)-1H-pyrrol-2-yl]-1,4-dihydro-2H-benzo[d][1,3]oxazine](/img/structure/B15006840.png)
